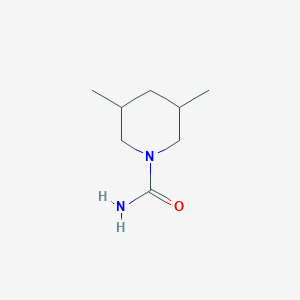
Nickel;sulfanylidenetungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel;sulfanylidenetungsten is a compound that combines nickel, sulfur, and tungsten. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nickel;sulfanylidenetungsten typically involves the reaction of nickel salts with tungsten sulfide under controlled conditions. One common method is the solid-state reaction, where nickel chloride and tungsten disulfide are mixed and heated at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the formation of a pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the controlled deposition of the compound on various substrates, making it suitable for large-scale applications.
化学反应分析
Types of Reactions: Nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nickel and tungsten, which can exhibit multiple oxidation states.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may result in the formation of nickel oxide and tungsten oxide, while reduction could yield elemental nickel and tungsten.
科学研究应用
Nickel;sulfanylidenetungsten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging.
Industry: this compound is employed in the production of high-performance materials, such as coatings and alloys, due to its excellent mechanical and thermal properties.
作用机制
The mechanism by which nickel;sulfanylidenetungsten exerts its effects involves the interaction of its constituent elements with various molecular targets. Nickel and tungsten can form coordination complexes with other molecules, influencing their reactivity and stability. The sulfur atoms in the compound can also participate in redox reactions, further enhancing its catalytic activity. These interactions are crucial for the compound’s effectiveness in various applications, from catalysis to materials science.
相似化合物的比较
Nickel;sulfanylidenetungsten can be compared with other similar compounds, such as nickel-tungsten alloys and nickel sulfide compounds. While nickel-tungsten alloys are known for their durability and corrosion resistance, the addition of sulfur in this compound introduces unique chemical properties that enhance its catalytic activity. Nickel sulfide compounds, on the other hand, may not exhibit the same level of stability and versatility as this compound.
Similar Compounds:
- Nickel-tungsten alloys
- Nickel sulfide (NiS)
- Tungsten disulfide (WS2)
- Nickel oxide (NiO)
属性
| 95535-77-6 | |
分子式 |
NiSW |
分子量 |
274.60 g/mol |
IUPAC 名称 |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
InChI 键 |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
规范 SMILES |
S=[W].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)


